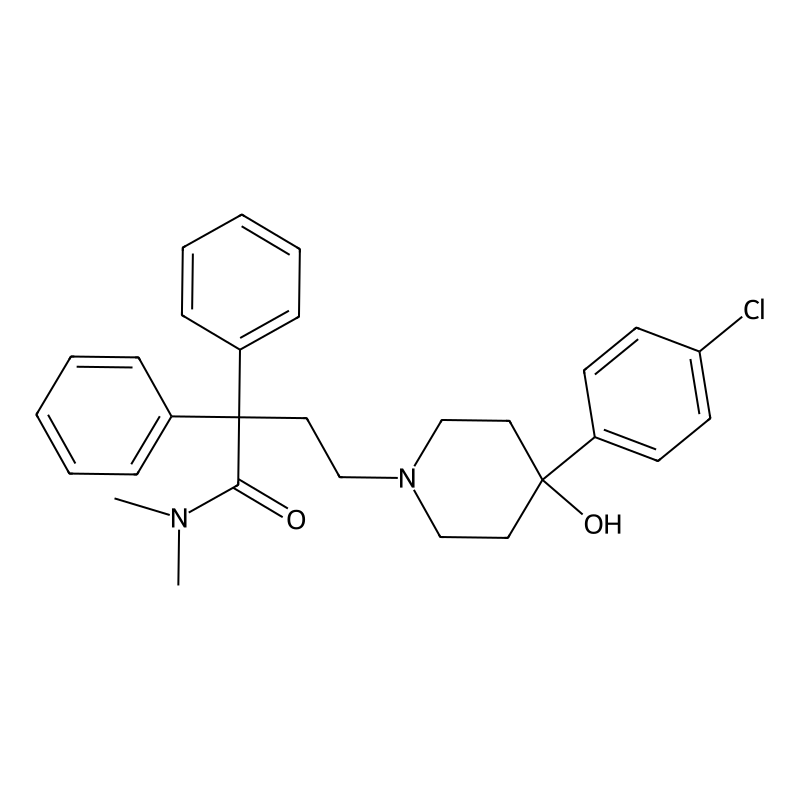Loperamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
In water, 405 mg/L at 25 °C (est)
Synonyms
Canonical SMILES
Description
Understanding Intestinal Motility
Loperamide's mechanism of action in reducing diarrhea involves its effect on intestinal motility. Research studies investigate how loperamide binds to opioid receptors in the gut wall, leading to decreased release of acetylcholine and prostaglandins RxList. This, in turn, slows down muscle contractions within the intestines, allowing for increased water absorption and firmer stools National Institutes of Health: .
By studying loperamide's effects, researchers gain valuable insights into the complex mechanisms regulating intestinal motility, which can aid in developing better treatments for various digestive disorders.
Animal Models of Constipation and Fecal Incontinence
Loperamide's ability to slow intestinal transit has also been utilized in pre-clinical research. High doses of loperamide can induce constipation in animal models, allowing scientists to study the underlying mechanisms of this condition ResearchGate.
Similarly, loperamide's effect on the anal sphincter tone can be used to create animal models of fecal incontinence, facilitating research into treatments for this issue National Institutes of Health: .
Physical Description
XLogP3
LogP
log Kow = 5.15 (est)
Melting Point
UNII
Related CAS
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Use and Manufacturing
Vapor Pressure
Pictograms

Acute Toxic
Other CAS
Associated Chemicals
Wikipedia
Drug Warnings
Safety and efficacy of loperamide in children younger than 2 years of age have not been established. Loperamide should be used with particular caution in young children because of the greater variability of response in this age group. The presence of dehydration, especially in younger children, may further influence the variability of response to the drug.
Loperamide should not be used in the treatment of diarrhea resulting from some infections or in patients with pseudomembranous colitis (e.g., associated with antibiotics). Loperamide is contraindicated in patients with a known hypersensitivity to the drug and in patients in whom constipation must be avoided.
Patients receiving loperamide should be advised to consult their clinician if the diarrhea persists for longer than 2 days, if symptoms worsen, if abdominal swelling or bulging develops, or if fever develops. For self-medication, loperamide should not be used for longer than 2 days unless directed by a clinician. Loperamide should also not be used for self-medication if diarrhea is accompanied by high fever (greater than 38.3 °C), if blood is present in the stool, or if rash or other allergic reaction to the drug has occurred previously. If a patient is receiving an anti-infective or has a history of liver disease, a physician should be consulted before the drug is used for self-medication.
For more Drug Warnings (Complete) data for Loperamide (12 total), please visit the HSDB record page.
Biological Half Life
The apparent elimination half-life of loperamide in healthy adults is 10.8 hours (range 9.1-14.4 hours).
Use Classification
Pharmaceuticals
Methods of Manufacturing
Preparation: Janssen et al., France patent 2100711; eidem, United States of American patent 3714159 (1972, 1973 to Janssen).
Clinical Laboratory Methods
Storage Conditions
Interactions
Concomitant treatment /of loperamide/ with oral desmopressin resulted in a 3-fold increase of desmopressin plasma concentrations, presumably due to slower gastrointestinal motility.
Loperamide is biotransformed in vitro by the cytochromes P450 (CYP) 2C8 and 3A4 and is a substrate of the P-glycoprotein efflux transporter. Our aim was to investigate the effects of itraconazole, an inhibitor of CYP3A4 and P-glycoprotein, and gemfibrozil, an inhibitor of CYP2C8, on the pharmacokinetics of loperamide. In a randomized crossover study with 4 phases, 12 healthy volunteers took 100 mg itraconazole (first dose 200 mg), 600 mg gemfibrozil, both itraconazole and gemfibrozil, or placebo, twice daily for 5 days. On day 3, they ingested a single 4-mg dose of loperamide. Loperamide and N-desmethylloperamide concentrations in plasma were measured for up to 72 hr and in urine for up to 48 hr. Possible central nervous system effects of loperamide were assessed by the Digit Symbol Substitution Test and by subjective drowsiness. Itraconazole raised the peak plasma loperamide concentration (Cmax) 2.9-fold (range, 1.2-5.0; p < 0.001) and the total area under the plasma loperamide concentration-time curve (AUC(0-infinity)) 3.8-fold (1.4-6.6; p < 0.001) and prolonged the elimination half-life (t(1/2)) of loperamide from 11.9 to 18.7 hr (p < 0.001). Gemfibrozil raised the Cmax of loperamide 1.6-fold (0.9-3.2; P < 0.05) and its AUC(0-infinity) 2.2-fold (1.0-3.7; P < 0.05) and prolonged its t(1/2) to 16.7 hr (P < 0.01). The combination of itraconazole and gemfibrozil raised the Cmax of loperamide 4.2-fold (1.5-8.7; P < 0.001) and its AUC(0-infinity) 12.6-fold (4.3-21.8; P < 0.001) and prolonged the t(1/2) of loperamide to 36.9 hr (p < 0.001). The amount of loperamide excreted into urine within 48 hr was increased 3.0-fold, 1.4-fold and 5.3-fold by itraconazole, gemfibrozil and their combination, respectively (p < 0.05). Itraconazole, gemfibrozil and their combination reduced the plasma AUC(0-72) ratio of N-desmethylloperamide to loperamide by 65%, 46% and 88%, respectively (p < 0.001). No significant differences were seen in the Digit Symbol Substitution Test or subjective drowsiness between the phases. Itraconazole, gemfibrozil and their combination markedly raise the plasma concentrations of loperamide. Although not seen in the psychomotor tests used, an increased risk of adverse effects should be considered during concomitant use of loperamide with itraconazole, gemfibrozil and especially their combination.
Dates
Ejim et al. Combinations of antibiotics and nonantibiotic drugs enhance antimicrobial efficacy. Nature Chemical Biology, doi: 10.1038/nchembio.559, published online 24 April 2011 http://www.nature.com/naturechemicalbiology








